molecular formula C16H17FN2O4 B1345332 4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid CAS No. 1017384-80-3

4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid

Cat. No.: B1345332
CAS No.: 1017384-80-3
M. Wt: 320.31 g/mol
InChI Key: MYOCZUKWKLGQJB-UHFFFAOYSA-N
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Description

4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzisoxazole ring substituted with a fluoro group, linked to a piperidine ring, which is further connected to a butanoic acid moiety. Its complex structure allows it to participate in diverse chemical reactions and makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid typically involves multiple steps:

    Formation of the Benzisoxazole Ring: The initial step involves the synthesis of the benzisoxazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination, using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Piperidine Ring Formation: The piperidine ring is synthesized through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

    Coupling Reactions: The benzisoxazole and piperidine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the Butanoic Acid Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency, employing high-throughput screening for catalyst optimization, and implementing robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group of the butanoic acid moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group on the benzisoxazole ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Conversion to alcohols or amines.

    Substitution: Formation of substituted benzisoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions, receptor binding affinities, and cellular uptake mechanisms.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structure suggests it could act as a ligand for certain receptors or enzymes, making it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or pharmaceuticals with improved bioavailability.

Mechanism of Action

The mechanism of action of 4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzisoxazole ring can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. The fluoro group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes. The butanoic acid moiety can participate in ionic interactions with positively charged residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-(4-piperidinyl)benzisoxazole: Shares the benzisoxazole and piperidine rings but lacks the butanoic acid moiety.

    Paliperidone: Contains a similar benzisoxazole ring but has different substituents on the piperidine ring and additional functional groups.

Uniqueness

4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid is unique due to the presence of the butanoic acid moiety, which imparts distinct chemical properties and potential biological activities. This differentiates it from other compounds with similar core structures but lacking this functional group.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4/c17-11-1-2-12-13(9-11)23-18-16(12)10-5-7-19(8-6-10)14(20)3-4-15(21)22/h1-2,9-10H,3-8H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOCZUKWKLGQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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